molecular formula C12H13ClN2O4 B13167062 3-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

3-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B13167062
M. Wt: 284.69 g/mol
InChI Key: ZEBQWEKMFQOJGB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a chloromethyl group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,5-trimethoxybenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

Scientific Research Applications

3-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound can be utilized in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: Lacks the trimethoxy groups, which may affect its reactivity and biological activity.

    3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole: Similar structure but with fewer methoxy groups, potentially leading to different properties.

    3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Contains only one methoxy group, which may influence its chemical behavior and applications.

Uniqueness

The presence of three methoxy groups on the phenyl ring in 3-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole imparts unique electronic and steric properties. These groups can enhance the compound’s solubility, reactivity, and potential biological activity compared to its analogs.

Properties

Molecular Formula

C12H13ClN2O4

Molecular Weight

284.69 g/mol

IUPAC Name

3-(chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C12H13ClN2O4/c1-16-8-4-7(5-9(17-2)11(8)18-3)12-14-10(6-13)15-19-12/h4-5H,6H2,1-3H3

InChI Key

ZEBQWEKMFQOJGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)CCl

Origin of Product

United States

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